molecular formula C6H12OS B14693041 2,6-Dimethyl-1,3-oxathiane CAS No. 33709-58-9

2,6-Dimethyl-1,3-oxathiane

Cat. No.: B14693041
CAS No.: 33709-58-9
M. Wt: 132.23 g/mol
InChI Key: HXJCIAUUPVOOQY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,3-oxathiane is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure It is a six-membered ring with two methyl groups attached at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-1,3-oxathiane can be synthesized through the condensation of mercaptopropanol with aldehydes or ketones. The reaction typically involves the use of a catalyst and proceeds under mild conditions to form the desired oxathiane ring . Another method involves the (thio)acetalization reaction of 2,2-bis(mercaptomethyl)-1,3-propanediol, which leads to the formation of bis(1,3-oxathiane) derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of starting materials and catalysts can also be tailored to improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1,3-oxathiane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions . It can also participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, carbonyl compounds, and oxidizing agents. The reactions typically proceed under mild to moderate conditions, such as room temperature or slightly elevated temperatures, and may require the use of solvents like dichloromethane or ethanol .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various substituted oxathiane derivatives .

Comparison with Similar Compounds

2,6-Dimethyl-1,3-oxathiane can be compared with other similar compounds, such as 1,3-dioxane and 1,3-dithiane. These compounds also contain six-membered rings with oxygen and sulfur atoms, respectively . this compound is unique due to the presence of both sulfur and oxygen in the same ring, which imparts distinct chemical properties and reactivity. Other similar compounds include 2,4-dimethyl-6-propyl-1,3-oxathiane and 2,6-dimethyl-4-propyl-1,3-oxathiane, which differ in the position and type of substituents on the ring .

Properties

CAS No.

33709-58-9

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2,6-dimethyl-1,3-oxathiane

InChI

InChI=1S/C6H12OS/c1-5-3-4-8-6(2)7-5/h5-6H,3-4H2,1-2H3

InChI Key

HXJCIAUUPVOOQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCSC(O1)C

Origin of Product

United States

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